molecular formula C18H19ClN2O3S B4863102 4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4863102
M. Wt: 378.9 g/mol
InChI Key: GHJLOJRYCDVPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonamide group, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine-1-Carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonylating agent, such as phosgene or triphosgene, to form the piperidine-1-carbonyl intermediate.

    Coupling with 2-Aminophenyl Sulfonamide: The piperidine-1-carbonyl intermediate is then coupled with 2-aminophenyl sulfonamide under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under suitable reducing conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by various functional groups.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: N-oxide derivatives are the primary products.

Scientific Research Applications

4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[2-(Piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
  • 4-Fluoro-N-[2-(Piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
  • 4-Methyl-N-[2-(Piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

Uniqueness

4-CHLORO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its targets.

Properties

IUPAC Name

4-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-14-8-10-15(11-9-14)25(23,24)20-17-7-3-2-6-16(17)18(22)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJLOJRYCDVPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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